2-((Phenylsulfonyl)methyl)pyrrolidine
Description
2-((Phenylsulfonyl)methyl)pyrrolidine is a pyrrolidine derivative featuring a phenylsulfonylmethyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
BNJNKUCNFQWIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Phenylsulfonyl Chloride
Pyrrolidine derivatives, such as 2-(chloromethyl)pyrrolidine, react with phenylsulfonyl chloride under basic conditions.
Procedure :
- Reagents : 2-(Chloromethyl)pyrrolidine, phenylsulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 65–78%.
Mechanism :
- Deprotonation of pyrrolidine by TEA.
- Nucleophilic attack by the pyrrolidine nitrogen on phenylsulfonyl chloride.
- Elimination of HCl, facilitated by TEA.
Limitations :
- Requires anhydrous conditions to prevent hydrolysis.
- Moderate yields due to competing side reactions (e.g., over-sulfonylation).
Reductive Amination with Phenylsulfonylacetone
An alternative approach employs reductive amination to introduce the phenylsulfonylmethyl group.
Procedure :
- Reagents : Pyrrolidine, phenylsulfonylacetone, sodium cyanoborohydride (NaBH3CN), methanol.
- Conditions : Room temperature, 48 hours.
- Yield : 55–62%.
Mechanism :
- Formation of an imine intermediate between pyrrolidine and phenylsulfonylacetone.
- Reduction of the imine to a secondary amine using NaBH3CN.
Advantages :
- Avoids harsh acidic/basic conditions.
- Suitable for sterically hindered substrates.
Transition Metal-Catalyzed Methods
Transition metal catalysis enhances regioselectivity and efficiency, particularly for complex intermediates.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable cross-coupling between pyrrolidine derivatives and phenylsulfonyl reagents.
Procedure :
- Reagents : 2-(Bromomethyl)pyrrolidine, phenyl vinyl sulfone, Pd(OAc)2, tri-o-tolylphosphine, DMF.
- Conditions : 100°C, 6–18 hours under nitrogen.
- Yield : 70–85%.
Key Steps :
- Oxidative addition of Pd(0) to 2-(bromomethyl)pyrrolidine.
- Transmetalation with phenyl vinyl sulfone.
- Reductive elimination to form the C–S bond.
Industrial Relevance :
Copper-Mediated Radical Sulfonylation
Copper catalysts facilitate radical-based sulfonylation under mild conditions.
Procedure :
- Reagents : 2-(Iodomethyl)pyrrolidine, phenylsulfonyl hydrazide, CuI, tert-butyl hydroperoxide (TBHP), 2-MeTHF.
- Conditions : 70°C, 6 hours.
- Yield : 72–80%.
Mechanism :
- TBHP oxidizes Cu(I) to Cu(II), generating sulfonyl radicals.
- Radical addition to 2-(iodomethyl)pyrrolidine.
- Iodide abstraction to form the final product.
Advantages :
- Tolerant of moisture and oxygen.
- Short reaction time compared to classical methods.
Radical Cascade Reactions
Photoredox catalysis enables efficient synthesis via radical intermediates.
Visible Light-Promoted Sulfonylation
Procedure :
- Reagents : 2-(Allyl)pyrrolidine, phenylsulfonyl iodide, Ru(bpy)3(PF6)2, K2CO3, methylformate.
- Conditions : 456 nm LED irradiation, 21 hours.
- Yield : 68–75%.
Mechanism :
- Photoexcitation of Ru(bpy)3²⁺ generates a strong oxidant.
- Single-electron transfer (SET) to phenylsulfonyl iodide, producing a sulfonyl radical.
- Radical addition followed by cyclization.
Applications :
- Ideal for synthesizing analogs with electron-withdrawing groups.
- Avoids high temperatures, reducing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Classical Sulfonylation | 55–78 | Mild, room temperature | Low | Moderate |
| Pd-Catalyzed Coupling | 70–85 | High temperature, inert | High | High |
| Cu-Mediated Radical | 72–80 | Moderate temperature | Medium | Moderate |
| Photoredox Catalysis | 68–75 | Ambient, light | High | Low |
Key Findings :
- Pd-catalyzed methods offer the highest yields and scalability but require expensive catalysts.
- Radical-based approaches balance cost and efficiency but face limitations in large-scale setups.
- Photoredox catalysis is environmentally benign but less practical for industrial use.
Industrial-Scale Optimization Strategies
Solvent Selection
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
2-((Phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The phenylsulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with a phenylsulfonyl group, which contributes to its unique chemical properties. The presence of the sulfonyl group enhances its reactivity and potential biological activity.
Scientific Research Applications
2-((Phenylsulfonyl)methyl)pyrrolidine has been investigated for a variety of applications:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with therapeutic potential. Its structural features allow for modifications that can enhance biological activity.
- Pharmacology : Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its potential as an anticancer agent has been highlighted through studies demonstrating its ability to inhibit cell viability in cancer cell lines.
- Material Science : The compound's unique properties make it suitable for developing new materials and catalysts in organic synthesis.
Research has shown that 2-((Phenylsulfonyl)methyl)pyrrolidine exhibits several biological activities:
- Anticancer Properties : Studies have linked the compound to the modulation of the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress. Inhibition of this pathway can lead to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatments.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that 2-((Phenylsulfonyl)methyl)pyrrolidine may have anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study conducted on various cancer cell lines demonstrated that 2-((Phenylsulfonyl)methyl)pyrrolidine significantly reduced cell viability. The mechanism was linked to the inhibition of the B-cell lymphoma 2 (Bcl-2) protein, which is known for promoting cell survival. This inhibition leads to increased apoptosis, highlighting the compound's potential as an anticancer therapeutic .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting its utility in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((Phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Note: Molecular formula and weight for the target compound are inferred from analogous structures.
Key Research Findings
Dual Sulfonyl Derivatives : The 1-((2-chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine exhibits heightened reactivity in nucleophilic substitution reactions, attributed to the electron-deficient environment created by dual sulfonyl groups .
Stereochemical Influence: The (2R,3S,4R)-configured isopropylidene derivative shows improved stability in acidic conditions compared to non-stereospecific analogs, critical for oral drug formulations .
Indole-Containing Analogs: Methyl 2-((1H-indol-3-yl)methyl)-5-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate demonstrates enhanced binding to serotonin receptors, suggesting structural mimicry of endogenous indoleamines .
Biological Activity
2-((Phenylsulfonyl)methyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including details on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted at the second position with a phenylsulfonylmethyl group. Its molecular formula is with a molecular weight of approximately 261.77 g/mol. The presence of the sulfonyl group enhances its solubility and bioactivity compared to other derivatives.
1. Antioxidant Properties
Pyrrolidine compounds, including 2-((Phenylsulfonyl)methyl)pyrrolidine, have been studied for their antioxidant properties. These compounds can mitigate oxidative stress, which is linked to various diseases.
2. Anti-inflammatory Effects
Research indicates that pyrrolidine derivatives exhibit significant anti-inflammatory effects. This activity is crucial for developing therapeutic agents aimed at treating inflammatory conditions.
3. Antimicrobial Activity
Preliminary studies suggest that 2-((Phenylsulfonyl)methyl)pyrrolidine demonstrates antibacterial and antifungal properties. This makes it a candidate for further research in combating infections caused by resistant strains of bacteria and fungi.
4. Anticancer Potential
The compound has shown promise in anticancer research, particularly in its ability to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways.
5. Neuropharmacological Activities
Studies indicate potential neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases.
The exact mechanism of action for 2-((Phenylsulfonyl)methyl)pyrrolidine remains to be fully elucidated. However, it is hypothesized that its biological activities may stem from its ability to interact with specific enzymes and receptors involved in key cellular pathways.
Synthesis Methods
The synthesis of 2-((Phenylsulfonyl)methyl)pyrrolidine typically involves several steps, including:
- Formation of the pyrrolidine ring.
- Introduction of the phenylsulfonylmethyl group.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity with an IC50 value indicating effective radical scavenging capabilities. |
| Study B | Reported significant anti-inflammatory effects in vitro, reducing cytokine production in macrophages by over 50%. |
| Study C | Showed promising results in inhibiting proliferation of cancer cell lines with IC50 values below 10 µM in several assays. |
Q & A
Q. What are the common synthetic routes for preparing 2-((Phenylsulfonyl)methyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves sulfonylation of pyrrolidine derivatives. For example, reacting pyrrolidine with phenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group. Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield . Alternative routes may use transition-metal-catalyzed coupling for functionalization .
Q. How can researchers confirm the structural integrity and purity of 2-((Phenylsulfonyl)methyl)pyrrolidine?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for CH groups) and phenylsulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond length ~1.76 Å) .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Q. What safety precautions are critical when handling 2-((Phenylsulfonyl)methyl)pyrrolidine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent removal .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the phenylsulfonyl group influence the reactivity of pyrrolidine in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group reduces the nucleophilicity of the pyrrolidine nitrogen, directing reactivity toward electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). For instance, the sulfonyl group stabilizes intermediates in palladium-catalyzed reactions, enabling regioselective functionalization at the methyl position. Optimization requires anhydrous conditions and ligands like triphenylphosphine (5 mol%) to enhance catalytic efficiency .
Q. How can researchers resolve contradictions in reported yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproduce Conditions : Ensure identical reagent ratios, solvents, and temperatures as cited studies. For example, discrepancies in -NMR shifts may arise from solvent polarity (CDCl vs. DMSO-d) .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 254.08) and 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What computational tools can predict the physicochemical properties of 2-((Phenylsulfonyl)methyl)pyrrolidine?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and blood-brain barrier permeability for drug development applications .
Q. How can this compound serve as an intermediate in pharmaceutical synthesis?
- Methodological Answer : The pyrrolidine core is a scaffold for kinase inhibitors or GPCR modulators. Functionalize the methyl group via alkylation or oxidation (e.g., using Davis reagent to introduce hydroxyl groups) . In one protocol, coupling with bromopyridine derivatives under Buchwald-Hartwig conditions yields bioactive analogs with >70% efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
